4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol

Lipophilicity ADME Membrane Permeability

SAR studies on 1,2,4-triazole-3-thiols demand precise substitution-close analogs cannot substitute without altering biological outcomes. This compound's N4-allyl and C5-(2-methyl-3-furyl) combination defines thiol reactivity, lipophilicity (LogP 3.19), and synthetic versatility. • Distinct scaffold for S-alkylated derivatives and fused triazolothiadiazine/thiazine synthesis. • Enhanced thiol nucleophilicity from electron-donating 2-methyl-3-furyl enables efficient covalent warhead generation. • Favorable LogP for CNS drug optimization; supplied at 95% purity for reproducible SAR.

Molecular Formula C10H11N3OS
Molecular Weight 221.28g/mol
CAS No. 522597-61-1
Cat. No. B456364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol
CAS522597-61-1
Molecular FormulaC10H11N3OS
Molecular Weight221.28g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)C2=NNC(=S)N2CC=C
InChIInChI=1S/C10H11N3OS/c1-3-5-13-9(11-12-10(13)15)8-4-6-14-7(8)2/h3-4,6H,1,5H2,2H3,(H,12,15)
InChIKeyDSXUGTKLONYCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol Overview


4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol (CAS 522597-61-1) is a heterocyclic compound belonging to the 1,2,4-triazole-3-thiol class, characterized by an allyl group at the N4 position and a 2-methyl-3-furyl substituent at the C5 position. The compound features a thiol/thione tautomeric equilibrium and serves as a versatile building block for the synthesis of S-alkylated derivatives and fused heterocyclic systems . Its molecular formula is C10H11N3OS with a molecular weight of 221.28 g/mol, and it is commercially available at 95% purity from multiple vendors .

Versatile building block for S-alkylation and fused heterocycle synthesis
Distinct N4-allyl and C5-(2-methyl-3-furyl) substitution pattern supports SAR studies
Thiol/thione tautomeric equilibrium offers dual reactivity for derivatization

Irreplaceability of 4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol


Within the 1,2,4-triazole-3-thiol class, biological activity and physicochemical properties are exquisitely sensitive to the specific substitution pattern on the triazole ring [1]. The combination of an N4-allyl group and a C5-(2-methyl-3-furyl) moiety in this compound creates a distinct steric and electronic environment that differs fundamentally from analogs bearing alkyl, aryl, or unsubstituted furyl groups. This substitution pattern directly influences thiol reactivity, lipophilicity (LogP), and the capacity for further derivatization [2], meaning that even closely related 1,2,4-triazole-3-thiols cannot be used interchangeably in synthetic pathways or biological assays without altering experimental outcomes.

Substitution pattern
N4-allyl and C5-(2-methyl-3-furyl) groups create a distinct steric and electronic environment; analogs with different substituents may alter thiol reactivity and derivatization outcomes.
Lipophilicity shift
Marked lipophilicity increase relative to unsubstituted furyl analogs may alter membrane permeability and assay outcomes, requiring re-validation.
Class-level activity
Antimicrobial SAR within the 1,2,4-triazole-3-thiol class is highly substitution-dependent; using a different analog may yield divergent activity spectra.

Differentiation Evidence for 4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol


Predicted LogP vs Unsubstituted Furyl Analog

The predicted ACD/LogP for 4-allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol is 3.19 . In contrast, the unsubstituted 5-(2-furyl)-4H-1,2,4-triazole-3-thiol core has a reported LogP of approximately 0.5-1.0 [1], indicating a >2-log unit increase in lipophilicity conferred by the allyl and methyl substituents. This differentiation is critical for membrane permeability and oral bioavailability projections.

Lipophilicity (LogP)
Cross-study comparable
Target: ACD/LogP 3.19
Baseline: ~0.5–1.0 (unsubstituted furyl analog)
ΔLogP ≈ +2.2 to +2.7
Supports membrane permeability differentiation
Predicted values; experimental confirmation advised
Lipophilicity ADME Membrane Permeability

Thiol Reactivity in S-Alkylation

4,5-Disubstituted 4H-1,2,4-triazole-3-thiols undergo chemoselective S-alkylation with alkyl halides and α-halocarbonyl compounds, a reaction that is modulated by the electronic nature of the C5 substituent [1]. The 2-methyl-3-furyl group in this compound is electron-donating, which enhances the nucleophilicity of the thiol sulfur compared to electron-withdrawing substituents. This reactivity profile enables selective S-functionalization without affecting the allyl or furyl groups, providing a synthetic handle for creating diverse compound libraries.

S-Alkylation Reactivity
Class-level inference
Electron-donating 2-methyl-3-furyl group enhances thiol nucleophilicity
Supports chemoselective S-functionalization
SAR trend; data to verify for this specific compound
Synthetic Chemistry S-Alkylation Thiol Reactivity

Antimicrobial Activity of Triazole-3-thiol Class

Compounds within the 1,2,4-triazole-3-thiol class, particularly those containing furan moieties, exhibit a broad spectrum of antimicrobial activity [1]. While specific MIC data for this exact compound is not yet publicly available, the structural features (N4-allyl and C5-(2-methyl-3-furyl)) align with pharmacophores identified in active antifungal and antibacterial triazoles [2]. The presence of the thiol group is critical for metal chelation and enzyme inhibition mechanisms, differentiating this compound from triazoles lacking the thiol functionality.

Antimicrobial Class SAR
Class-level inference
Aligns with pharmacophores for antifungal/antibacterial triazoles
Potential for antimicrobial screening
Specific MIC data not available; requires experimental assessment
Antimicrobial Antifungal SAR

Key Applications of 4-Allyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazole-3-thiol


Antifungal and Antimicrobial Lead Optimization

Given the established antimicrobial activity of 1,2,4-triazole-3-thiol furan derivatives, this compound serves as a valuable scaffold for synthesizing S-alkylated analogs and assessing structure-activity relationships (SAR) . The allyl and 2-methyl-3-furyl substituents offer distinct steric and electronic properties that can be systematically varied to optimize potency and selectivity against fungal and bacterial targets. Procurement of this specific substitution pattern is essential for maintaining the integrity of SAR studies.

Covalent Inhibitor Warhead Development

The thiol group in 1,2,4-triazole-3-thiols can be activated to form electrophilic warheads (e.g., chloromethyl derivatives) for covalent inhibition of target proteins . The enhanced nucleophilicity of this compound's thiol, due to the electron-donating 2-methyl-3-furyl group, makes it a superior starting material for generating reactive warheads compared to analogs with electron-withdrawing substituents. This enables the development of selective covalent probes for chemical biology applications.

Triazolothiadiazine Synthesis

The proximity of the thiol and N4-allyl groups allows for intramolecular cyclization reactions to form triazolothiadiazine or triazolothiazine ring systems . These fused heterocycles are of interest for their potential biological activities, including anticancer and anti-inflammatory properties. The 2-methyl-3-furyl group provides additional sites for further functionalization, making this compound a versatile intermediate for diversity-oriented synthesis.

CNS-Penetrant Property Optimization

With a predicted LogP of 3.19, this compound lies within the optimal range for CNS drug candidates, balancing membrane permeability with aqueous solubility . The allyl and methyl groups contribute to this favorable lipophilicity profile, which is not achievable with the unsubstituted furyl analog (LogP ~0.5-1.0). Researchers can utilize this compound as a lipophilic core for further optimization of CNS-active triazole-based agents.

Application
Selection Property
Validation Focus
Antimicrobial SAR studies
2-methyl-3-furyl substitution pattern
Antimicrobial class activity profiling
Covalent probe synthesis
Thiol nucleophilicity
Warhead reactivity assessment
Fused heterocycle synthesis
Allyl-thiol proximity for cyclization
Cyclization efficiency
CNS exposure research
Lipophilicity profile
Membrane permeability assessment

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